4-(1H-Pyrrol-1-yl)benzoyl chloride
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Overview
Description
4-(1H-Pyrrol-1-yl)benzoyl chloride is an organic compound with the molecular formula C11H8ClNO. It is a derivative of benzoic acid where the carboxyl group is replaced by a benzoyl chloride group, and a pyrrole ring is attached to the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrol-1-yl)benzoyl chloride typically involves the reaction of 4-(1H-Pyrrol-1-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride . The general reaction scheme is as follows:
4-(1H-Pyrrol-1-yl)benzoic acid+SOCl2→4-(1H-Pyrrol-1-yl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Pyrrol-1-yl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones.
Common Reagents and Conditions
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Alcohols: Formed from the reduction of the benzoyl chloride group.
Pyrrole-2,5-diones: Formed from the oxidation of the pyrrole ring.
Scientific Research Applications
4-(1H-Pyrrol-1-yl)benzoyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Material Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It is used in the modification of biomolecules for studying their functions and interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(1H-Pyrrol-1-yl)benzoyl chloride depends on the specific application and the target molecule. The pyrrole ring can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: The precursor to 4-(1H-Pyrrol-1-yl)benzoyl chloride, used in similar applications.
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Another heterocyclic compound with similar reactivity.
4-(4-Pyridyl)benzoic acid: A compound with a pyridine ring instead of a pyrrole ring, used in different contexts.
Uniqueness
This compound is unique due to the presence of both a reactive benzoyl chloride group and a pyrrole ring. This combination allows for versatile reactivity and the ability to form a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
4-pyrrol-1-ylbenzoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-11(14)9-3-5-10(6-4-9)13-7-1-2-8-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJKUSHVCQXOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610696 |
Source
|
Record name | 4-(1H-Pyrrol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220769-82-4 |
Source
|
Record name | 4-(1H-Pyrrol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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